1-[3-(Boc-amino)-1-pyrrolyl]ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Boc-amino)-1-pyrrolyl]ethanone typically involves the protection of the amino group in pyrrole with a tert-butoxycarbonyl (Boc) group. This is followed by the acetylation of the pyrrole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Boc-amino)-1-pyrrolyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the removal of the Boc protecting group, yielding the free amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
1-[3-(Boc-amino)-1-pyrrolyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Boc-amino)-1-pyrrolyl]ethanone involves its role as a protected amine. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-aminopyrrolidine: Another Boc-protected amine with similar protective properties.
tert-Butyl carbamate: A simpler Boc-protected amine used in peptide synthesis.
Uniqueness
1-[3-(Boc-amino)-1-pyrrolyl]ethanone is unique due to its specific structure, which combines the Boc-protected amine with an acetylated pyrrole ring. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(1-acetylpyrrol-3-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h5-7H,1-4H3,(H,12,15) |
InChI Key |
IABYDTZHJGLRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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